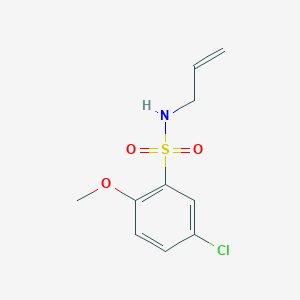![molecular formula C20H23ClN2O2 B4236953 1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4236953.png)
1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine
Overview
Description
1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine is a chemical compound that belongs to the family of benzoyl piperazine derivatives. It is commonly referred to as "CMPB" and is primarily used in scientific research applications. CMPB is a synthetic compound that has been developed for its potential pharmacological properties. It is a highly selective agonist for the serotonin 5-HT1B and 5-HT1D receptors, which are known to be involved in the regulation of pain, mood, and anxiety.
Mechanism of Action
CMPB acts as a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. These receptors are located in various parts of the brain and are involved in the regulation of pain, mood, and anxiety. By binding to these receptors, CMPB can modulate the activity of serotonin, a neurotransmitter that plays a critical role in these processes.
Biochemical and Physiological Effects:
CMPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. CMPB has also been shown to reduce the activity of the trigeminal nerve, which is involved in the development of migraine headaches. In addition, CMPB has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
CMPB has a number of advantages for use in lab experiments. It is a highly selective agonist for the serotonin 5-HT1B and 5-HT1D receptors, which allows for precise modulation of these receptors. CMPB is also a synthetic compound, which allows for greater control over its chemical properties. However, CMPB also has limitations for use in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. In addition, its potential therapeutic applications have not yet been fully explored.
Future Directions
There are a number of future directions for the study of CMPB. One area of research is the development of new synthetic compounds that are similar in structure to CMPB but have different pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of CMPB in the treatment of migraine headaches, depression, and anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of CMPB and its mechanism of action at the molecular level.
Scientific Research Applications
CMPB has been extensively studied for its potential pharmacological properties. It has been shown to have a high affinity for the serotonin 5-HT1B and 5-HT1D receptors, which are involved in the regulation of pain, mood, and anxiety. CMPB has also been shown to have potential therapeutic applications in the treatment of migraine headaches, depression, and anxiety disorders.
Properties
IUPAC Name |
[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-13-18(7-8-19(15)21)25-14-16-3-5-17(6-4-16)20(24)23-11-9-22(2)10-12-23/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPGCRRDGGVMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4236873.png)
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
![5-amino-6-bromo-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4236879.png)
![N-{3-[(3-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B4236891.png)
![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4236906.png)
![N-{5-[(cycloheptylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4236914.png)

![1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4236925.png)

![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236939.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4236960.png)
![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)

![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
